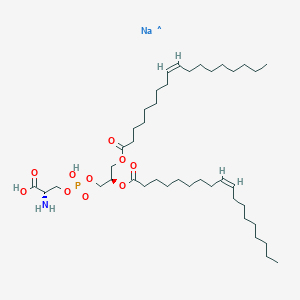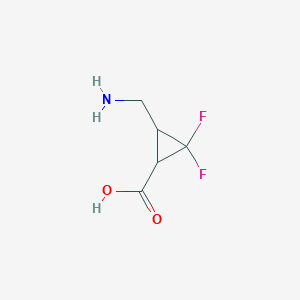![molecular formula C13H11N5OS B13655161 {[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- typically involves the reaction of hydrazinecarbothioamide with a diketone compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Hydrazinecarbothioamide and a diketone compound.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide: A simpler analog with similar functional groups but lacking the aromatic rings.
2-(2-Oxo-1,2-di-2-pyridinylethylidene)hydrazine: A related compound with a similar structure but different functional groups.
Uniqueness
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C13H11N5OS |
|---|---|
Peso molecular |
285.33 g/mol |
Nombre IUPAC |
[(E)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11+ |
Clave InChI |
ROYMGMZWTFFYMS-GZTJUZNOSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C(=N\NC(=S)N)/C(=O)C2=CC=CC=N2 |
SMILES canónico |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
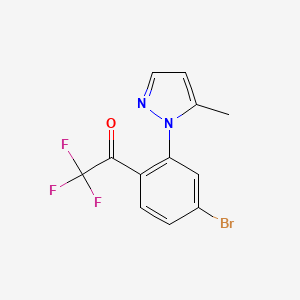
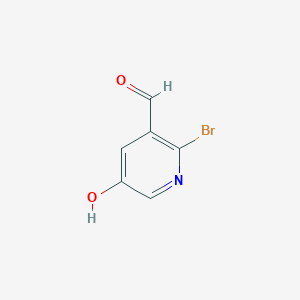
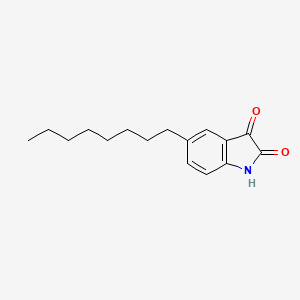
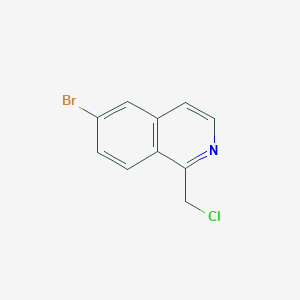
![rel-((1R,8S,9s)-4,5-Dibromobicyclo[6.1.0]nonan-9-yl)methanol](/img/structure/B13655131.png)
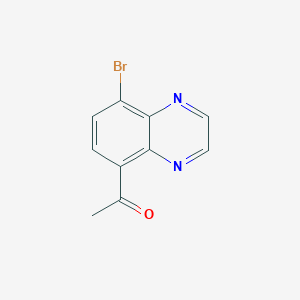
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)

